molecular formula C14H13NO3S B3141178 Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate CAS No. 478080-01-2

Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate

Cat. No. B3141178
CAS RN: 478080-01-2
M. Wt: 275.32 g/mol
InChI Key: XXUKRIGBSDYHFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate”, a similar compound, “Methyl 4-amino-3-methylbenzoate”, is synthesized through a reaction involving 3-methyl-4-nitrobenzoic acid, methanol, and palladium-carbon .

Scientific Research Applications

General Overview of Related Research:

  • Parabens and Their Environmental Impact : Studies on parabens, such as methyl paraben, discuss their use as preservatives in consumer products and their fate in aquatic environments. Despite being considered relatively safe, their ubiquity in water sources due to persistent use raises concerns about environmental contamination and potential endocrine-disrupting effects (Haman et al., 2015).

  • Benzothiazoles as Therapeutic Agents : The synthesis and study of benzothiazole derivatives highlight their significance in medicinal chemistry due to their broad spectrum of biological activities. These compounds are involved in treatments for various conditions, indicating the chemical versatility and potential for therapeutic applications (Rosales-Hernández et al., 2022).

  • Chemical Synthesis and Applications : Research on the practical synthesis of chemical intermediates, such as 5,5′-Methylene-bis(benzotriazole), showcases the ongoing efforts to develop efficient, green chemistry approaches for producing compounds that serve as key intermediates in the production of various materials and pharmaceuticals (Gu et al., 2009).

  • Analytical Methods and Impurity Analysis : The importance of accurate analytical methods for the estimation and control of impurities in pharmaceuticals, such as through the study of azelnidipine and telmisartan, underscores the role of chemical analysis in ensuring drug safety and efficacy (Eswarudu et al., 2022).

Safety and Hazards

While there isn’t specific safety and hazard information available for “Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate”, similar compounds like “Methyl 4-aminobenzoate” are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

methyl 3-[(4-methylbenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-9-3-5-10(6-4-9)13(16)15-11-7-8-19-12(11)14(17)18-2/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUKRIGBSDYHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401202508
Record name Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401202508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665714
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

478080-01-2
Record name Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478080-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401202508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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